molecular formula C21H25N3O2 B2962295 N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide CAS No. 871552-92-0

N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide

Cat. No. B2962295
CAS RN: 871552-92-0
M. Wt: 351.45
InChI Key: KIEHQCJYQYKEAO-UHFFFAOYSA-N
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Description

N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide, also known by its chemical structure 2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide , is a compound with the molecular formula C₁₂H₁₆ClNO₂ and a molecular weight of 241.72 g/mol . Its IUPAC name reflects its structural components: a benzimidazole ring, an acetamide group, and a 3-(3-methylphenoxy)propyl side chain.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole core linked to an acetamide group via an ethyl bridge. The chlorine atom at position 2 adds to its complexity. For a visual representation, refer to the ChemSpider entry .


Physical And Chemical Properties Analysis

  • Physical Form : The compound exists as a powder .

Scientific Research Applications

Synthesis and Characterization

Compounds with structures similar to N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide have been synthesized through complex chemical reactions, involving multiple steps including condensation, ethylation, and cyclization. These processes often yield novel compounds with distinct chemical and physical properties, which are then characterized using techniques like NMR, IR spectroscopy, and elemental analysis. For instance, Li Ying-jun (2012) reported the synthesis and NMR characterization of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, highlighting the intricate steps involved in creating such complex molecules (Li Ying-jun, 2012).

Biological Applications

The antimicrobial and antibacterial activities of compounds containing the benzimidazole moiety and related structures have been extensively studied. These compounds demonstrate potential as antimicrobial agents against various strains of bacteria and fungi. For example, N. Fuloria et al. (2009) synthesized novel imines and thiazolidinones from 2-(4-chloro-3-methylphenoxy)acetohydrazide, demonstrating significant antimicrobial evaluation (N. Fuloria et al., 2009). Similarly, Salahuddin et al. (2017) explored the antimicrobial activity of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, identifying compounds with notable efficacy against bacteria and fungi (Salahuddin et al., 2017).

Antioxidant and Anti-inflammatory Potential

Research has also focused on the antioxidant and anti-inflammatory properties of benzimidazole derivatives. K. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and analyzed their antioxidant activity, indicating the therapeutic potential of such compounds (K. Chkirate et al., 2019). This suggests that compounds with structures similar to this compound could be explored further for their potential in treating diseases associated with oxidative stress and inflammation.

Safety and Hazards

It is essential to handle this compound with care due to its potential hazards. The safety information includes hazard statements (H302, H315, H318, H335) and precautionary statements (P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501) .

properties

IUPAC Name

N-[2-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-16-7-5-8-18(15-16)26-14-6-13-24-20-10-4-3-9-19(20)23-21(24)11-12-22-17(2)25/h3-5,7-10,15H,6,11-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEHQCJYQYKEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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